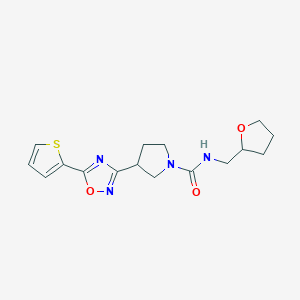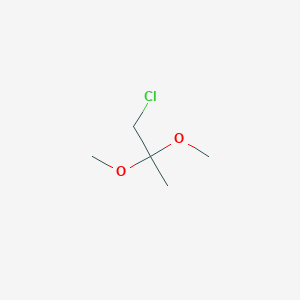![molecular formula C13H17N5O3 B2755852 8-(2-hydroxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31493-87-5](/img/structure/B2755852.png)
8-(2-hydroxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-hydroxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazole ring fused with a purine moiety, which is further substituted with hydroxyethyl and methyl groups.
Preparation Methods
The synthesis of 8-(2-hydroxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed amide coupling reactions. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol . This reaction typically yields the desired product in good yields (51%-99%).
Industrial production methods may involve similar catalytic processes but on a larger scale, with optimizations for cost and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
8-(2-hydroxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the hydroxyethyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the imidazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the hydroxyethyl group, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
8-(2-hydroxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor modulation.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-(2-hydroxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can act as an allosteric modulator of GABA A receptors, enhancing their activity . It may also inhibit enzymes such as aromatase and proton pumps, contributing to its therapeutic effects. The pathways involved include modulation of neurotransmitter release and inhibition of metabolic enzymes.
Comparison with Similar Compounds
Similar compounds to 8-(2-hydroxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazopyridines such as:
Imidazo[4,5-b]pyridine: Known for its role as a GABA A receptor agonist and its use in treating insomnia.
Imidazo[4,5-c]pyridine: Used as a proton pump inhibitor and in the treatment of gastrointestinal disorders.
Imidazo[1,5-a]pyridine: Investigated for its anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-(2-hydroxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-7-8(2)18-9-10(14-12(18)17(7)5-6-19)15(3)13(21)16(4)11(9)20/h19H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNRDEGEIGXQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2755770.png)
![3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2755772.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline](/img/structure/B2755773.png)
![2,2,2-trichloro-1-{4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2755774.png)
![(2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid](/img/structure/B2755776.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2755780.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide](/img/structure/B2755784.png)
![ethyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2755785.png)
![3-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/new.no-structure.jpg)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2755787.png)
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride](/img/structure/B2755788.png)

